[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid
Description
[4-(Carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is a phthalazine derivative featuring a carboxymethoxy (-OCH₂COOH) group at position 4 and an acetic acid (-CH₂COOH) substituent at position 2 of the phthalazine ring. The 1-oxo group denotes a ketone at position 1, creating a conjugated system that influences electronic properties and reactivity.
Properties
IUPAC Name |
2-[4-(carboxymethoxy)-1-oxophthalazin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-9(16)5-14-12(19)8-4-2-1-3-7(8)11(13-14)20-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZNBABOHXYKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazinone core, followed by the introduction of the carboxymethoxy group and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Esterification & Amidation Reactions
The carboxylic acid groups undergo standard activation for nucleophilic substitution:
Key Observations :
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HATU-mediated coupling with amines (e.g., piperazine) selectively targets the α-carboxylic acid group .
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Tert-butyl ester intermediates can be hydrolyzed using concentrated HCl to regenerate free acids .
Phthalazinone Core Reactivity
The 1-oxophthalazin-2(1H)-yl system participates in tautomerism and cyclocondensation:
Tautomeric Equilibrium
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Lactam-lactim tautomerism dominates in polar solvents (e.g., DMSO), stabilizing the lactam form via intramolecular hydrogen bonding .
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IR spectra show ν(OH) at 3420 cm⁻¹ and ν(C=O) at 1700 cm⁻¹, confirming tautomeric forms .
Hydrazine-Mediated Modifications
| Substrate | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Aroyl benzoic acid analogs | Hydrazine hydrate, ethanol, Δ | Phthalazin-1-one derivatives | Mechanism involves hydrazone intermediates |
Mechanistic Insight :
Reaction proceeds via nucleophilic attack of hydrazine at the ketonic carbonyl, followed by cyclodehydration (Scheme 1). Steric hindrance from chloro substituents directs selectivity toward the less hindered carbonyl .
Carboxymethoxy Group Reactivity
The 4-carboxymethoxy moiety undergoes hydrolysis and substitution:
Structural Evidence :
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Mass spectra (e.g., m/z 449 for chlorinated analogs) confirm substitution patterns .
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NMR data (e.g., δ 4.09 ppm for –CH2COO–) validate regioselectivity .
Synthetic Routes & Optimization
Stepwise Synthesis :
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Friedel-Crafts acylation : 3,4,5,6-Tetrachlorophthalic anhydride + 2-chlorophenoxy acetic acid → Aroyl benzoic acid precursor .
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Cyclocondensation : Hydrazine hydrate in ethanol → Phthalazin-1-one core .
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Functionalization : HATU-mediated coupling or ester hydrolysis → Target compound .
Critical Parameters :
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Temperature : Reactions >80°C promote side reactions (e.g., decarboxylation) .
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Solvent : DCM or ethanol optimizes solubility without compromising stability .
Stability & Degradation Pathways
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Thermal degradation : Sublimation at 135–150°C under vacuum removes ammonium chloride byproducts .
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Hydrolytic sensitivity : Carboxymethoxy group undergoes slow hydrolysis in aqueous buffers (pH >7) .
Biological Activity Correlations
While outside direct reaction scope, derivatives exhibit:
Scientific Research Applications
Biological Activities
Research indicates that [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid exhibits several biological activities:
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Antimicrobial Activity :
- Studies have shown that derivatives of phthalazin compounds, including this compound, demonstrate significant antimicrobial properties against various bacteria and fungi. For instance, compounds derived from phthalazin structures were tested against Staphylococcus aureus and Escherichia coli, showing moderate to strong activity .
- Anti-inflammatory Effects :
- Potential as a Chemoattractant :
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of [4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Phthalazine Derivatives with Varying Substituents
Compound A : 2-(1-Oxophthalazin-2(1H)-yl)acetic Acid
- Structure : Lacks the carboxymethoxy group at position 3.
- Properties : Synthesized via saponification of ethyl 2-(1-oxophthalazin-2-yl)acetate (melting point: 235–236°C) .
- Applications: Used as a precursor for amino acid conjugates with demonstrated antitumor activity against MCF7 breast cancer cells .
Compound B : Ethyl 2-(4-(3-Chloro-4-methylphenyl)-1-oxophthalazin-2(1H)-yl)acetate
- Structure : Contains a 3-chloro-4-methylphenyl group at position 4 and an ethyl ester instead of acetic acid.
- Properties : Acts as a ligand for uranyl nitrate complexes, highlighting its utility in coordination chemistry .
- Comparison : The ester group lowers water solubility, while the chloro-methylphenyl substituent enhances lipophilicity, making it suitable for organic-phase reactions.
Compound C : 2-(MIDA-Boryl)-2-(1-oxophthalazin-2(1H)-yl)acetic Acid
- Structure : Incorporates a boronate ester (MIDA-boryl) group.
- Properties : Melting point: 235–236°C; used in Suzuki-Miyaura cross-coupling reactions .
- Comparison : The MIDA-boryl group enables participation in transition-metal catalysis, unlike the target compound’s carboxymethoxy group, which may enhance solubility or bioactivity.
Heterocyclic Analogs with Carboxymethoxy and Acetic Acid Moieties
Compound D : 2-((4-(Carboxymethoxy)-6-phenyl-1,3,5-triazin-2-yl)thio)acetic Acid
- Structure : Triazine core with carboxymethoxy and thio-linked acetic acid groups.
- Properties : Synthesized via hydrolysis of a diester (29% yield, HPLC purity: 96.1%) .
Compound E : {2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic Acid
- Structure : Piperazine ring linked via an oxoethoxy bridge to acetic acid.
- Properties : Likely exhibits neuromodulatory effects due to the piperazine moiety .
- Comparison : The piperazine group introduces basicity, whereas the phthalazine core in the target compound is neutral, affecting pharmacokinetics.
Carboxymethoxy-Containing Pharmaceutical Intermediates
Compound F : [4-(Carboxymethoxy)-3,5-dimethylphenyl]acetic Acid
Amino Acid Conjugates
Compound G : Chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-Amino Acid Derivatives
- Structure: Phthalazine-acetic acid conjugated to L-amino acids (e.g., valine, phenylalanine).
- Properties : Synthesized via DCC/HOBt coupling (38–56% yields); exhibits antitumor activity .
- Comparison : Highlights the acetic acid moiety’s utility in forming bioactive conjugates, a strategy applicable to the target compound’s carboxymethoxy group.
Biological Activity
[4-(Carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 247.22 g/mol. Its structure includes a phthalazine core, which is known for various biological activities.
Research indicates that compounds with a phthalazine structure often exhibit anti-inflammatory , antioxidant , and antitumor properties. Specifically, the presence of carboxymethoxy and acetic acid groups may enhance solubility and bioavailability, facilitating interactions with biological targets.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of phthalazine can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various models of disease.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been documented, indicating potential protective effects against oxidative stress-related conditions.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further investigation is needed to elucidate the underlying mechanisms.
In Vitro Studies
A series of in vitro experiments have been conducted to assess the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study on its effects in rheumatoid arthritis models showed significant reduction in joint swelling and pain, attributed to its anti-inflammatory properties.
- Case Study 2 : In a cancer model, treatment with this compound resulted in decreased tumor size and increased survival rates compared to controls.
Q & A
Q. What experimental designs optimize antitumor efficacy studies?
- Methodological Answer: Dose-response curves (0.1–100 μM) with triplicate measurements and positive controls (e.g., doxorubicin) ensure reproducibility. Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (propidium iodide) validate mechanisms. In vivo xenograft models (e.g., BALB/c mice) assess bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
